molecular formula C21H29N3O B2725095 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one CAS No. 912890-74-5

4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one

Cat. No. B2725095
CAS RN: 912890-74-5
M. Wt: 339.483
InChI Key: WGJOQJSQFDHTPA-UHFFFAOYSA-N
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Description

“4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” is a novel compound belonging to the class of benzimidazolone derivatives. It has a molecular formula of C21H29N3O, an average mass of 339.474 Da, and a monoisotopic mass of 339.231049 Da .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The molecular structure of “4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” includes a benzimidazole core, which is planar . The structure also includes a cyclohexylethyl group attached to the benzimidazole core and an ethylpyrrolidin-2-one group .


Chemical Reactions Analysis

Benzimidazole derivatives are known for their diverse chemical reactions. They have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 556.7±43.0 °C at 760 mmHg, and a flash point of 290.5±28.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 4.87 .

Scientific Research Applications

DNA Minor Groove Binding and Fluorescent Staining

One significant application of benzimidazole derivatives, closely related to the queried compound, is their strong binding to the minor groove of double-stranded B-DNA, specifically with a preference for AT-rich sequences. This property makes them valuable as fluorescent DNA stains for biological research, enabling detailed analysis of chromosomes and DNA content in cells. Their use extends to plant cell biology for chromosome and nuclear staining, alongside analytical techniques like flow cytometry. The utility of these compounds as radioprotectors and topoisomerase inhibitors further underscores their potential in therapeutic and diagnostic applications (Issar & Kakkar, 2013).

Antifungal and Anthelmintic Applications

The benzimidazole core structure, including analogues of the queried compound, is recognized for its antifungal and anthelmintic effects. These compounds specifically inhibit microtubule assembly by binding to tubulin, a property exploited in agriculture and veterinary medicine. This mode of action provides a foundation for studying fungal cell biology and molecular genetics, aiding in the development of novel antifungal agents (Davidse, 1986).

Therapeutic Potential in Drug Discovery

Benzimidazoles are highlighted for their diverse biological and clinical applications, forming the basis for the design and synthesis of new therapeutic compounds. Their presence in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS active agents illustrates the scaffold's importance in medicinal chemistry. The review emphasizes the role of benzimidazole derivatives in the development of drugs with significant therapeutic potential (Babbar et al., 2020).

Anticancer Properties

Recent studies have elaborated on benzimidazole derivatives' anticancer properties, demonstrating their potential through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin. The design strategies for these compounds are influenced by their structural similarity to natural nitrogenous bases like purine, offering insights into targeted drug development for cancer treatment. The review provides a comparison of essential substituents for potency and selectivity, contributing to the advancement of benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).

Synthesis and Pharmacological Activities

A comprehensive account of recent progress in benzimidazole derivatives' pharmacological activities encompasses a broad spectrum of bioactivities against various diseases. The review summarizes recent literature on the bioactivity of these compounds, shedding light on their structural diversity and relevance in chemotherapeutic applications. This body of work indicates the ongoing research and development efforts aimed at integrating benzimidazole scaffolds into new pharmacologically active agents (Brishty et al., 2021).

Future Directions

The future directions for “4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” could involve further exploration of its potential applications in medicinal chemistry, biochemistry, and material chemistry, given the wide range of biological properties exhibited by benzimidazole derivatives .

properties

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-2-23-15-17(14-20(23)25)21-22-18-10-6-7-11-19(18)24(21)13-12-16-8-4-3-5-9-16/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJOQJSQFDHTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one

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